molecular formula C6H10N2O B13607141 4-(methoxymethyl)-1-methyl-1H-imidazole

4-(methoxymethyl)-1-methyl-1H-imidazole

Cat. No.: B13607141
M. Wt: 126.16 g/mol
InChI Key: RZGQXQBFWACFPL-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-1-methyl-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a methoxymethyl group at the 4-position and a methyl group at the 1-position. Imidazoles are known for their aromaticity and presence of nitrogen atoms, making them significant in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(methoxymethyl)-1-methyl-1H-imidazole can be achieved through several methods. One common approach involves the alkylation of 1-methylimidazole with methoxymethyl chloride under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 1-methylimidazole in a suitable solvent such as dichloromethane.
  • Add methoxymethyl chloride dropwise to the solution while maintaining the temperature at 0-5°C.
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product using an organic solvent.
  • Purify the product by column chromatography or recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 4-(Methoxymethyl)-1-methyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide or sodium hydride in polar aprotic solvents.

Major Products:

  • Oxidation of the methoxymethyl group yields aldehydes or carboxylic acids.
  • Reduction of the imidazole ring forms dihydroimidazole derivatives.
  • Substitution reactions produce various substituted imidazoles depending on the nucleophile used.

Scientific Research Applications

4-(Methoxymethyl)-1-methyl-1H-imidazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biomolecules.

    Medicine: Explored for its pharmacological properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the development of novel materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(methoxymethyl)-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. The methoxymethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

    4-(Methoxymethyl)-1H-pyrrole: Similar structure but with a pyrrole ring instead of an imidazole ring.

    4-(Methoxymethyl)-1-methyl-1H-pyrrolidine: Contains a pyrrolidine ring, differing in the saturation of the ring structure.

    4-Methoxyfentanyl: An opioid analgesic with a methoxy group, differing significantly in its pharmacological profile.

Uniqueness: 4-(Methoxymethyl)-1-methyl-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties

Biological Activity

4-(Methoxymethyl)-1-methyl-1H-imidazole is an organic compound that belongs to the imidazole class, known for its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and mechanisms of action, supported by case studies and research findings.

Chemical Structure and Properties

The compound's structure can be depicted as follows:

  • Chemical Formula : C₆H₈N₂O
  • Molecular Weight : 140.14 g/mol

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, which contributes to the compound's reactivity and interactions with biological macromolecules.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Exhibiting significant effects against a range of bacteria and fungi.
  • Anticancer Properties : Demonstrating cytotoxic effects on several cancer cell lines.
  • Enzyme Inhibition : Acting as an inhibitor for various enzymatic pathways.

Antimicrobial Activity

Research indicates that imidazole derivatives, including this compound, show promising antimicrobial properties. For instance, studies have reported:

  • Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli ranging from 10 to 50 μg/mL, indicating effective inhibition at relatively low concentrations .

Anticancer Properties

The anticancer potential of this compound has been evaluated in vitro against multiple cancer cell lines. Key findings include:

  • Cytotoxicity Assays : The compound was tested using the MTT assay against breast (MDA-MB-231) and lung (A549) cancer cell lines. Results indicated a dose-dependent decrease in cell viability with IC50 values around 20 μM for MDA-MB-231 cells after 48 hours of exposure .

Case Study: MTT Assay Results

Cell LineIC50 (μM)Treatment Duration (h)
MDA-MB-2312048
A5492548
HT-293048

The mechanism through which this compound exerts its biological effects is multifaceted:

  • Enzyme Interaction : The imidazole ring can interact with active sites of enzymes, inhibiting their function.
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and increasing reactive oxygen species (ROS) levels .
  • Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells .

Comparative Analysis with Other Imidazole Derivatives

To understand the unique properties of this compound, it is beneficial to compare it with other known imidazole derivatives:

Compound NameBiological ActivityIC50 (μM)
2-Phenylimidazo[1,2-a]pyridineAnticancer15
Benzene sulfonamide imidazolesAntitumorVaries
4-(4-methylpiperazin-1-yl)benzamideAntitumor18

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

4-(methoxymethyl)-1-methylimidazole

InChI

InChI=1S/C6H10N2O/c1-8-3-6(4-9-2)7-5-8/h3,5H,4H2,1-2H3

InChI Key

RZGQXQBFWACFPL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)COC

Origin of Product

United States

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